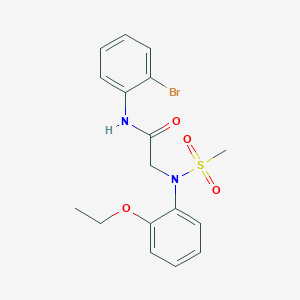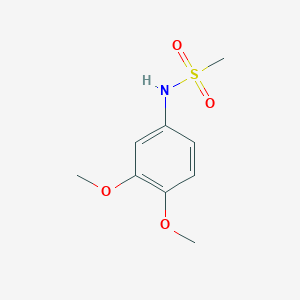![molecular formula C19H18ClN3O3S B411657 (2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411657.png)
(2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of (2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline to form an imine intermediate. This intermediate then reacts with 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods often employ green chemistry approaches, such as using nano-catalysis and multicomponent reactions, to improve yield, purity, and selectivity .
Chemical Reactions Analysis
(2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Scientific Research Applications
(2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The presence of the thiazolidine ring allows it to interact with specific receptors and enzymes, enhancing its biological activity .
Comparison with Similar Compounds
(2E)-2-[(4-chlorophenyl)imino]-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can be compared with other thiazolidine derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazolidine ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazolidine ring.
Bleomycin: An antineoplastic drug used in cancer therapy.
Tiazofurin: Another antineoplastic drug with a thiazolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18ClN3O3S |
|---|---|
Molecular Weight |
403.9g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-N-(2-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-23-17(24)11-16(18(25)22-14-5-3-4-6-15(14)26-2)27-19(23)21-13-9-7-12(20)8-10-13/h3-10,16H,11H2,1-2H3,(H,22,25) |
InChI Key |
UCJQKRUPRQDTQW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3OC |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411575.png)
![N-cyclohexyl-2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411576.png)
![N-(2,5-dimethoxyphenyl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411577.png)
![2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411578.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(4-ethoxyphenyl)acetamide](/img/structure/B411579.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B411581.png)

![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N,N-diethylacetamide](/img/structure/B411583.png)
![N-(2,5-dimethoxyphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411584.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B411585.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B411586.png)
![N-(3-bromophenyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411588.png)

![N-(2-ethoxyphenyl)-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B411591.png)
